
3-Methoxy-6-phenylpyridazin
Übersicht
Beschreibung
3-Methoxy-6-phenylpyridazine is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.2099 . It’s a derivative of pyridazine, which is an organic compound where two carbons in the benzene ring are replaced by nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-6-phenylpyridazine consists of a pyridazine ring with a methoxy group (OCH3) at the 3-position and a phenyl group (C6H5) at the 6-position . Detailed structural analysis such as bond lengths, bond angles, and dihedral angles are not provided in the sources retrieved.Physical and Chemical Properties Analysis
3-Methoxy-6-phenylpyridazine has a molecular weight of 186.2099 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the sources retrieved.Wissenschaftliche Forschungsanwendungen
- 3-Methoxy-6-phenylpyridazin zeigt antimikrobielle Aktivität gegen verschiedene Krankheitserreger. Forscher haben sein Potenzial als antibakterielles und antifungales Mittel untersucht. Durch die gezielte Beeinflussung spezifischer mikrobieller Enzyme oder Stoffwechselwege könnte es zu neuartigen antimikrobiellen Therapien beitragen .
- Studien deuten darauf hin, dass diese Verbindung antidepressive und anxiolytische Eigenschaften haben könnte. Sie könnte Neurotransmittersysteme modulieren und so die Stimmungsregulation und das Angstniveau beeinflussen. Weitere Untersuchungen sind erforderlich, um ihren Wirkmechanismus zu verstehen .
- This compound wurde auf seine antithrombozytischen Wirkungen untersucht. Es kann die Thrombozytenaggregation hemmen und so möglicherweise thrombotische Ereignisse verhindern. Solche Eigenschaften sind für die kardiovaskuläre Gesundheit von entscheidender Bedeutung .
- Forscher haben seine Rolle in der Krebstherapie untersucht. Die Verbindung könnte das Wachstum von Krebszellen, die Apoptose oder die Angiogenese beeinträchtigen. Es sind jedoch weitere Studien erforderlich, um seine Wirksamkeit und Sicherheit zu validieren .
- Einige Hinweise deuten darauf hin, dass this compound Symptome im Zusammenhang mit Bronchialasthma und Allergien lindern könnte. Seine entzündungshemmenden Eigenschaften könnten eine Rolle bei der Reduzierung von Atemwegsentzündungen spielen .
- Die Verbindung wurde auf ihr Potenzial als antihypertensives Mittel untersucht. Durch die Modulation des Blutdrucks könnte sie zur kardiovaskulären Gesundheit beitragen. Klinische Studien sind erforderlich, um ihre Wirksamkeit zu bestätigen .
Antibakterielle Eigenschaften
Antidepressive und anxiolytische Wirkungen
Antithrombozytenaktivität
Antikrebs-Potenzial
Management von Bronchialasthma und Allergien
Antihypertensive Wirkungen
Diese Anwendungen unterstreichen die Vielseitigkeit von this compound und machen es zu einem faszinierenden Forschungsobjekt. Beachten Sie, dass trotz des vielversprechenden Potenzials weitere Studien erforderlich sind, um seine Mechanismen und klinischen Auswirkungen vollständig zu verstehen . Wenn Sie weitere Informationen benötigen oder andere Fragen haben, zögern Sie bitte nicht, diese zu stellen!
Wirkmechanismus
Target of Action
The primary targets of 3-Methoxy-6-phenylpyridazine are the Genome polyproteins of HRV-14 and HRV-1A . These polyproteins play a crucial role in the replication of the virus, making them an important target for antiviral drugs .
Mode of Action
3-Methoxy-6-phenylpyridazine interacts with these targets, specifically the Capsid protein VP1, to inhibit the attachment of the virion to the target host cells . This interaction induces conformational changes in the capsid, which are likely facilitated by tyrosine kinases . By preventing the attachment of the virus to the host cells, the compound effectively inhibits the replication of the virus .
Biochemical Pathways
It is known that the compound’s mechanism of action is based on its capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Pharmacokinetics
The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all areas of ongoing research .
Result of Action
The molecular and cellular effects of 3-Methoxy-6-phenylpyridazine’s action primarily involve the inhibition of viral replication. By preventing the attachment of the virus to host cells, the compound effectively stops the virus from replicating and spreading .
Biochemische Analyse
Biochemical Properties
3-Methoxy-6-phenylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme phosphodiesterase (PDE), where 3-Methoxy-6-phenylpyridazine acts as an inhibitor. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which can affect various cellular processes. Additionally, 3-Methoxy-6-phenylpyridazine has been shown to interact with certain receptors, modulating their signaling pathways and contributing to its pharmacological effects .
Cellular Effects
The effects of 3-Methoxy-6-phenylpyridazine on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to enhance synaptic plasticity and improve cognitive functions by modulating neurotransmitter release and receptor activity. In cancer cells, 3-Methoxy-6-phenylpyridazine can induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, it can influence gene expression and cellular metabolism, leading to altered cellular functions and responses .
Molecular Mechanism
The molecular mechanism of 3-Methoxy-6-phenylpyridazine involves several key interactions at the molecular level. It binds to the active site of phosphodiesterase enzymes, inhibiting their activity and leading to increased levels of cAMP. This elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in changes in cellular functions. Additionally, 3-Methoxy-6-phenylpyridazine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions contribute to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-6-phenylpyridazine can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Short-term exposure to 3-Methoxy-6-phenylpyridazine can lead to immediate changes in cellular functions, such as increased cAMP levels and altered gene expression. Long-term exposure, however, may result in adaptive responses, where cells adjust their signaling pathways and metabolic processes to counteract the effects of the compound .
Dosage Effects in Animal Models
The effects of 3-Methoxy-6-phenylpyridazine in animal models are dose-dependent. At low doses, it can enhance cognitive functions and exhibit neuroprotective effects. At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies among different animal models, and careful dosage optimization is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
3-Methoxy-6-phenylpyridazine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 3-Methoxy-6-phenylpyridazine within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported to different compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules and influence cellular functions. The compound’s distribution is also influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-Methoxy-6-phenylpyridazine is crucial for its activity and function. It can be targeted to specific organelles, such as the mitochondria, where it can modulate mitochondrial functions and energy metabolism. Additionally, post-translational modifications, such as phosphorylation, can influence its localization and interactions with other biomolecules. Understanding the subcellular localization of 3-Methoxy-6-phenylpyridazine is essential for elucidating its mechanism of action and therapeutic potential .
Eigenschaften
IUPAC Name |
3-methoxy-6-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-8-7-10(12-13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEKNUOVEYRUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454620 | |
| Record name | 3-methoxy-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4578-42-1 | |
| Record name | 3-methoxy-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
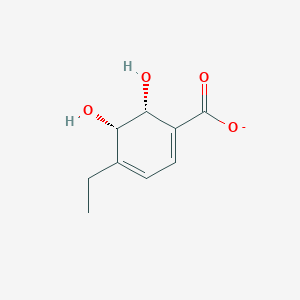

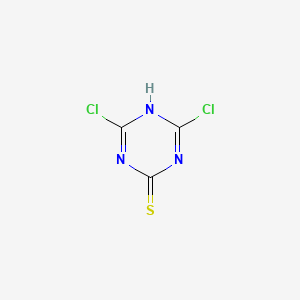

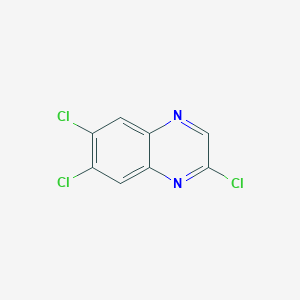

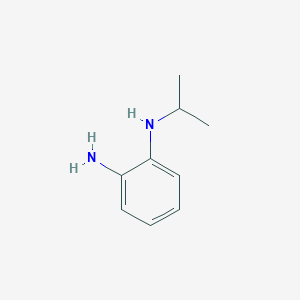
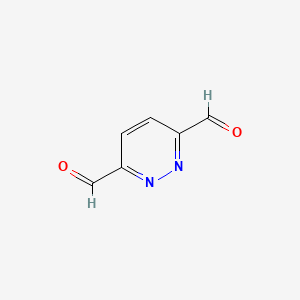
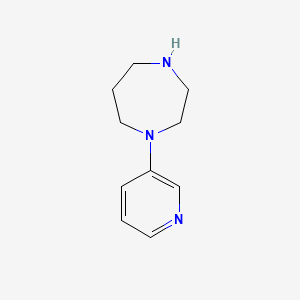
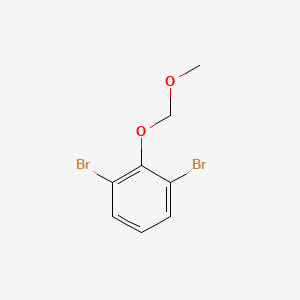
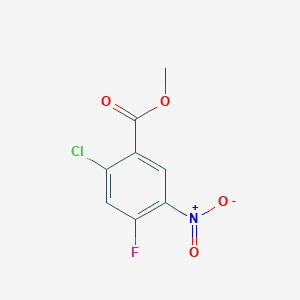
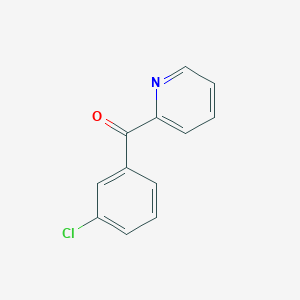
![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)

